molecular formula C12H8FNO3 B6367733 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1261895-90-2

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367733
CAS RN: 1261895-90-2
M. Wt: 233.19 g/mol
InChI Key: UHRSQTVPLMVZTH-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (95%) is an organic compound that is widely used in scientific research due to its various applications. It is a white solid that can be synthesized from the reaction of 4-fluoroaniline and 3-hydroxy-2-pyridinecarboxylic acid. This compound has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and is used in laboratory experiments for its various advantages and limitations. In

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (95%) is used in a wide range of scientific research applications. It is used in the study of biochemistry and physiology, as it can be used to study the effects of different compounds on the body. It is also used in pharmacology, as it can be used to study the effects of drugs on the body. Additionally, it is used in laboratory experiments, as it has various advantages and limitations.

Mechanism of Action

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (95%) acts as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It binds to the active site of the enzyme and prevents it from catalyzing the reaction, thus inhibiting the production of melanin.
Biochemical and Physiological Effects
3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (95%) has a wide range of biochemical and physiological effects. It is an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. As a result, it can be used to reduce the production of melanin, which can be used to treat skin disorders such as vitiligo and melasma. Additionally, it can be used to study the effects of different compounds on the body, as well as the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (95%) has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively stable compound, which makes it suitable for use in a variety of experiments. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, one of the main limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (95%). One potential direction is the development of novel formulations of the compound, which could make it more suitable for use in different laboratory experiments. Additionally, further research could be done into its mechanism of action, as this could lead to the development of new drugs or treatments. Finally, further research could be done into its biochemical and physiological effects, which could lead to the development of new treatments for skin disorders.

Synthesis Methods

The synthesis of 3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (95%) involves the reaction of 4-fluoroaniline and 3-hydroxy-2-pyridinecarboxylic acid in the presence of an acid catalyst. This reaction is usually carried out in aqueous solution at a temperature of around 100°C. The reaction yields a white solid that is 95% pure, and can be further purified by recrystallization.

properties

IUPAC Name

2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-6-7(3-4-9(10)12(16)17)8-2-1-5-14-11(8)15/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRSQTVPLMVZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682971
Record name 2-Fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

CAS RN

1261895-90-2
Record name Benzoic acid, 4-(1,2-dihydro-2-oxo-3-pyridinyl)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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